molecular formula C11H8F2N2 B15091824 4-(3,4-Difluorophenyl)pyridin-3-amine

4-(3,4-Difluorophenyl)pyridin-3-amine

Cat. No.: B15091824
M. Wt: 206.19 g/mol
InChI Key: BWFWAPFXIFLVEQ-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)pyridin-3-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a pyridine ring through an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)pyridin-3-amine typically involves the nucleophilic substitution of halogenated pyridines. One common method is the substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to obtain 3,4-difluoropyridine . This intermediate can then be further reacted with appropriate amine sources to introduce the amine group at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of fluorinated pyridines often employs high-yield methods using fluorinating agents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)). These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(3,4-Difluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. These interactions can modulate the activity of the targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Difluorophenyl)pyridin-3-amine is unique due to the presence of both fluorine atoms and an amine group, which confer specific electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

4-(3,4-difluorophenyl)pyridin-3-amine

InChI

InChI=1S/C11H8F2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2

InChI Key

BWFWAPFXIFLVEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=NC=C2)N)F)F

Origin of Product

United States

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